![molecular formula C16H15N3O4 B2434897 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-41-9](/img/structure/B2434897.png)
5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
Pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, have been used as a scaffold for the synthesis and development of many promising drugs . They are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often features a nitrogen-containing aromatic heterocycle, which is a common motif in a wide range of synthesized drugs .Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Antituberculotic Activity
Derivatives of imidazo[4,5-b]pyridine have been synthesized and investigated for their antituberculotic activity. Bukowski and Janowiec (1996) synthesized 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid along with its derivatives, some of which demonstrated potential antituberculotic effects. This research highlights the utility of imidazo[4,5-b]pyridine derivatives in developing antituberculosis agents (Bukowski & Janowiec, 1996).
Synthetic Chemistry Applications
Imidazo[4,5-b]pyridine derivatives have been utilized in synthetic chemistry for constructing complex molecules. Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, which led to the formation of 3H-imidazo[4,5-b]pyridine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Luminescent Properties
Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including imidazo[4,5-b]pyridine derivatives, revealed unique blue-green luminescent properties. These findings, reported by Li et al. (2012), suggest potential applications in developing luminescent materials or sensors (Li et al., 2012).
Gas Adsorption and Selectivity
Sen et al. (2014) constructed charged metal-organic frameworks using imidazo[4,5-b]pyridine derivatives, demonstrating selective gas adsorption capabilities. This research provides insights into the application of these compounds in gas storage, separation technologies, and environmental remediation (Sen et al., 2014).
Mechanism of Action
While the specific mechanism of action for your compound is not available, similar compounds have been found to have diverse biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Future Directions
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-14-11(16(20)21)7-12(19-15(14)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRYOCPXWGGVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
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